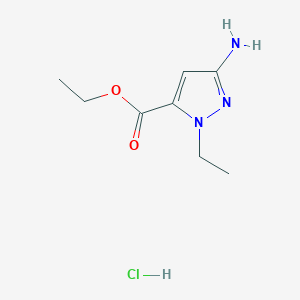
Benzaldehyde, 2,3-dihydroxy-4-nitro-
Overview
Description
Benzaldehyde, 2,3-dihydroxy-4-nitro-, also known as 2-Hydroxy-3-nitrobenzaldehyde , is a nitroaromatic compound. Its chemical formula is C₇H₅NO₄ , and it has a molecular weight of 167.12 g/mol . The compound is planar in structure and can be extracted from the leaves of Actephila merrilliana . When it reacts with dapsone, it forms a colorless solution .
Synthesis Analysis
2-Hydroxy-3-nitrobenzaldehyde is used in the synthesis of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydro pyrimidine . Further details on its synthetic pathways and methods would require a deeper exploration of relevant literature.
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-nitrobenzaldehyde consists of a benzene ring with hydroxyl and nitro functional groups attached at specific positions. The planarity of the molecule influences its reactivity and properties .
Chemical Reactions Analysis
One notable reaction involving 2-Hydroxy-3-nitrobenzaldehyde is its use as the aldehyde component in an enantioselective thioester aldol reaction , catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand . Further investigations into its reactivity and potential applications would require additional research.
Physical And Chemical Properties Analysis
Scientific Research Applications
Regioselective Hydroxyl Protection The 3,4-dihydroxy-benzaldehyde, a close relative of the compound of interest, has been explored for its regioselective hydroxyl protection capabilities. Research demonstrates the ability to selectively protect the 4-hydroxyl group using various protecting groups, which is critical in synthetic strategies for complex organic molecules. This regioselectivity is vital for further chemical transformations, ensuring that specific functional groups remain reactive or protected as needed throughout the synthesis process (Plourde & Spaetzel, 2002).
Catalysis and Intermediate Formation Benzaldehyde and its nitro-substituted derivatives serve as critical intermediates in catalytic processes aimed at synthesizing pharmaceutical precursors, such as 1,4-dihydropyridine derivatives, which are significant for their roles as calcium channel blockers. The use of alkaline carbons as catalysts in these reactions highlights the versatility and efficiency of benzaldehyde derivatives in green and clean synthesis methods (Perozo-Rondón et al., 2006).
Chalcone Formation The condensation reactions involving benzaldehyde derivatives, including nitro-substituted ones, with acetophenones to form chalcones illustrate the compound's utility in creating compounds with potential biological activities. These reactions, catalyzed by basic conditions, underscore the broad applicability of benzaldehyde derivatives in synthesizing a variety of biologically relevant compounds (Sipos & Sirokmán, 1964).
Selective Oxidation Catalysts Research into the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles as catalysts demonstrates the ongoing search for efficient and reusable catalysts in organic synthesis. This study not only highlights the importance of benzaldehyde in industrial applications but also the continuous innovation in catalyst development for sustainable chemical processes (Iraqui, Kashyap, & Rashid, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Benzaldehyde, 2,3-dihydroxy-4-nitro- is a complex compound with a molecular weight of 183.12 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, given its complex structure
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a measure of how much and how quickly a drug enters the systemic circulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how Benzaldehyde, 2,3-dihydroxy-4-nitro- interacts with its targets and exerts its effects . .
properties
IUPAC Name |
2,3-dihydroxy-4-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACVGMXKJWJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439923 | |
| Record name | Benzaldehyde, 2,3-dihydroxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 2,3-dihydroxy-4-nitro- | |
CAS RN |
144240-75-5 | |
| Record name | Benzaldehyde, 2,3-dihydroxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

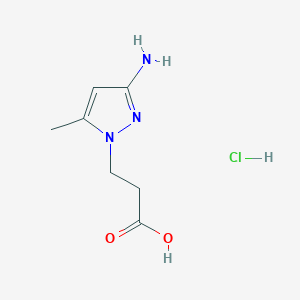

![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
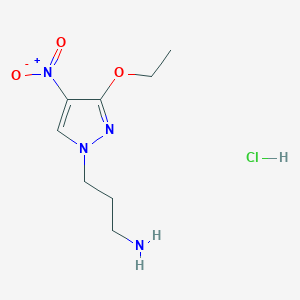

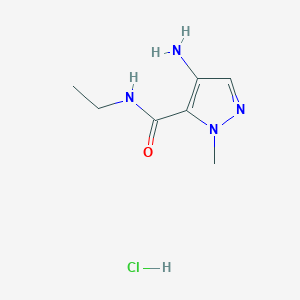

![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
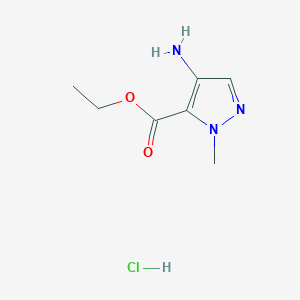
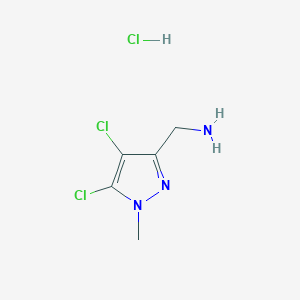
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047694.png)

